molecular formula C9H14N2O B3275598 2,4-Dimethyl-6-(dimethylamino)-3-pyridinol CAS No. 627098-02-6

2,4-Dimethyl-6-(dimethylamino)-3-pyridinol

Cat. No. B3275598
CAS RN: 627098-02-6
M. Wt: 166.22 g/mol
InChI Key: YNSLTYMSECBVHE-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-(dimethylamino)-3-pyridinol (DDA) is a chemical compound that has been widely used in scientific research for its unique properties. It is a water-soluble, colorless, and odorless crystalline compound that has a molecular weight of 195.28 g/mol. DDA is a versatile chemical compound that has been used in various fields of research, including biochemistry, pharmacology, and toxicology.

Scientific Research Applications

Antioxidant Properties

The compound 2,4-Dimethyl-6-(dimethylamino)-3-pyridinol demonstrates significant antioxidant properties. Studies reveal that this compound, along with other pyridinols, is highly effective as a phenolic chain-breaking antioxidant. This effectiveness surpasses many other compounds in similar categories, making it a valuable subject in research related to oxidative processes and potential antioxidant therapies (Wijtmans et al., 2004).

Electron Transfer Properties

Research focusing on photoinduced intramolecular electron transfer has highlighted the unique behavior of sterically hindered derivatives of 2,4-Dimethyl-6-(dimethylamino)-3-pyridinol. This compound shows distinct charge transfer fluorescence, differing from its less hindered counterparts. Such properties are crucial for understanding the electronic structures of excited states and are significant in fields like photochemistry and molecular electronics (Szydłowska et al., 2003).

Catalytic Applications

In the realm of organic chemistry, 2,4-Dimethyl-6-(dimethylamino)-3-pyridinol and related compounds have been used as catalysts in various reactions. For example, they have been employed in acylation reactions of alcohols and phenols, demonstrating efficiency in transforming substrates under specific conditions. This highlights their potential utility in synthetic organic chemistry and industrial applications (Liu et al., 2014).

Surface Chemistry

The use of 2,4-Dimethyl-6-(dimethylamino)-3-pyridinol has also been explored in surface chemistry, particularly in the formation of adsorption layers on metallic surfaces. This has implications in materials science, especially in the development of new coatings and surface treatments (Gandubert & Lennox, 2006).

properties

IUPAC Name

6-(dimethylamino)-2,4-dimethylpyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-6-5-8(11(3)4)10-7(2)9(6)12/h5,12H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSLTYMSECBVHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1O)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Dimethylamino)-2,4-dimethylpyridin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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